molecular formula C36H42N2O18 B565470 2-Acetamido-2-deoxy-4,6-O-(4-methoxybenzylidene)-3-O-(2,3,4,6-tetra-O-acetyl-|A-D-galactopyranosyl)-4-nitrophenyl-|A-D-galactopyranoside CAS No. 59837-11-5

2-Acetamido-2-deoxy-4,6-O-(4-methoxybenzylidene)-3-O-(2,3,4,6-tetra-O-acetyl-|A-D-galactopyranosyl)-4-nitrophenyl-|A-D-galactopyranoside

Cat. No. B565470
CAS RN: 59837-11-5
M. Wt: 790.728
InChI Key: KPWDKWQHZWJURT-IZURHRLQSA-N
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Description

2-Acetamido-2-deoxy-4,6-O-(4-methoxybenzylidene)-3-O-(2,3,4,6-tetra-O-acetyl-|A-D-galactopyranosyl)-4-nitrophenyl-|A-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C36H42N2O18 and its molecular weight is 790.728. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of derivatives related to the specified compound involves complex chemical reactions that lead to the formation of disaccharides and other glycosidic linkages. For example, the acetalation of o-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside with p-methoxybenzaldehyde-zinc chloride complex affords derivatives, which upon further reaction steps result in disaccharide derivatives. These synthetic pathways are crucial for the study of carbohydrate chemistry, offering insights into the structural aspects of glycosidic linkages and their potential applications in biochemistry and molecular biology (Matta, Rana, & Abbas, 1984).

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N2O18/c1-17(39)37-28-31(56-36-33(51-21(5)43)32(50-20(4)42)30(49-19(3)41)26(54-36)15-47-18(2)40)29-27(16-48-34(55-29)22-7-11-24(46-6)12-8-22)53-35(28)52-25-13-9-23(10-14-25)38(44)45/h7-14,26-36H,15-16H2,1-6H3,(H,37,39)/t26-,27-,28-,29+,30+,31-,32+,33-,34?,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWDKWQHZWJURT-IZURHRLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=C(C=C3)OC)O[C@@H]1OC4=CC=C(C=C4)[N+](=O)[O-])O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746912
Record name 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59837-11-5
Record name 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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